



Application Note: Protocol for Dissolving Tranilast in DMSO for Cell Culture

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Compound of Interest		
Compound Name:	Tranilast	
Cat. No.:	B1681357	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has demonstrated a range of biological activities, including the inhibition of mast cell degranulation and the suppression of fibrotic pathways.[1][2][3][4] Its mechanism of action involves the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators.[2][4][5] Furthermore, **Tranilast** has been shown to modulate signaling pathways crucial in inflammation and cell proliferation, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6] Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro cell culture experiments. This document provides a detailed protocol for the preparation and use of **Tranilast** in cell-based assays.

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of **Tranilast**.



Property	Value	Source(s)
Molecular Weight	327.33 g/mol	
Appearance	Crystalline solid, white to pale yellow/green	[7][8]
Solubility in DMSO	18 - 65 mg/mL (approx. 55 - 198 mM)	[7][8][9][10]
Storage (Powder)	-20°C for ≥ 4 years	[7]
Storage (DMSO Stock)	-20°C for up to 3 months	[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Tranilast Stock Solution in DMSO

This protocol describes the preparation of a 50 mM **Tranilast** stock solution in 100% cell culture-grade DMSO.

Materials:

- Tranilast powder (MW: 327.33 g/mol)
- Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or amber glass vials
- Analytical balance
- Vortex mixer
- · Pipettes and sterile filter tips

Procedure:

 Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of Tranilast needed:



- Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
- Mass (mg) = 50 mmol/L x 0.001 L x 327.33 g/mol x 1000 mg/g = 16.37 mg
- Weighing: Carefully weigh out 16.37 mg of Tranilast powder and place it into a sterile microcentrifuge tube or vial.
- Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the Tranilast powder.
- Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
- Sterilization (Optional): DMSO at 100% concentration is considered self-sterilizing, and filtration is often unnecessary as it can lead to loss of the compound due to membrane binding.[11] If filtration is deemed essential, use a 0.22 μm syringe filter compatible with DMSO (e.g., PTFE).
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[8]

Protocol 2: Dilution of Tranilast Stock for Cell Culture Application

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Key Consideration: DMSO Cytotoxicity High concentrations of DMSO can be toxic to cells. It is critical to ensure the final concentration of DMSO in the cell culture medium remains non-toxic. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being a widely recommended safe limit, especially for sensitive or primary cell lines.[12][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

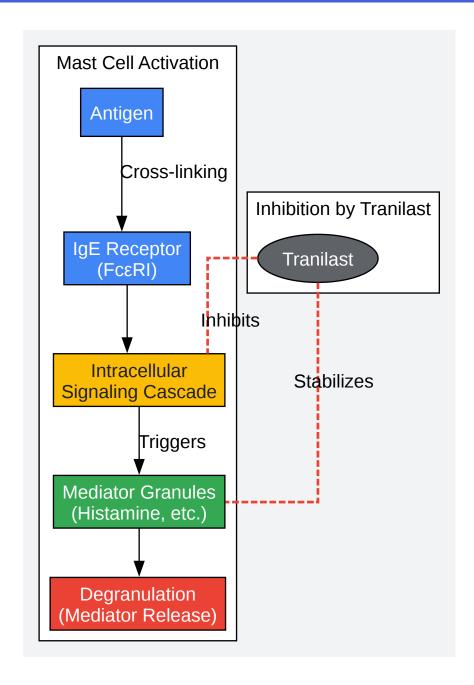


- Thaw Stock Solution: Thaw one aliquot of the 50 mM Tranilast stock solution at room temperature.
- Prepare Intermediate Dilution (if necessary): For achieving low final concentrations, a serial dilution approach is recommended to ensure accuracy. For example, to achieve a final concentration of 50 μM in the well:
 - Prepare a 100X working solution (5 mM) by diluting the 50 mM stock 1:10 in sterile cell culture medium. (e.g., 10 μL of 50 mM stock + 90 μL of medium).
- Final Dilution: Add the working solution to the cell culture wells to achieve the final concentration.
 - \circ To get a 50 μ M final concentration from a 5 mM (100X) working solution, add 10 μ L of the working solution to every 1 mL of medium in your culture plate (a 1:100 dilution).
 - This results in a final DMSO concentration of 0.1% (from the original 100% stock diluted 1:10 and then 1:100).
- Mix and Incubate: Gently mix the plate to ensure even distribution of the compound and incubate under standard cell culture conditions.

Signaling Pathway and Experimental Workflow

The primary anti-allergic mechanism of **Tranilast** is the inhibition of mast cell degranulation. The following diagrams illustrate this pathway and the experimental workflow for preparing **Tranilast** solutions.

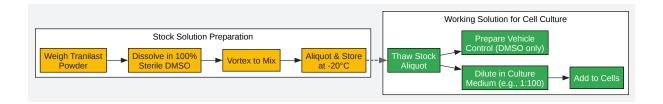




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Caption: **Tranilast** inhibits mast cell degranulation by blocking signaling cascades and stabilizing mediator granules.





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Caption: Workflow for preparing **Tranilast** stock and working solutions for use in cell culture experiments.

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